molecular formula C10H19ClN2O2 B1478766 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one CAS No. 2097992-96-4

2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1478766
CAS No.: 2097992-96-4
M. Wt: 234.72 g/mol
InChI Key: JHVLTGKZYHMWDI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one ( 2097992-96-4) is a high-purity piperazine derivative supplied for advanced chemical and pharmacological research. This compound is characterized by a propan-1-one backbone functionalized with a chloro substituent and a 4-(2-methoxyethyl)piperazine moiety. Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their versatility and presence in biologically active molecules. Recent scientific investigations highlight the significant potential of novel piperazine-based compounds, particularly in the development of radioprotective agents to mitigate the effects of ionizing radiation . Furthermore, piperazine cores are frequently explored in the design of receptor ligands, such as sigma-1 receptor antagonists, which are being investigated for their analgesic properties in models of chronic pain . The structural features of this compound make it a valuable synthetic intermediate or building block for researchers developing new therapeutic agents, optimizing drug-like properties, and studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVLTGKZYHMWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a chemical compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18ClN2O2
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 2098079-31-1

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride. Key steps in the synthesis include:

  • Reaction Conditions : The reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process.
  • Purification : The final product is purified using recrystallization or chromatographic techniques to ensure high purity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The mechanism involves:

  • Receptor Binding : The piperazine ring enhances binding affinity to biological receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The chloroacetyl group may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

Therapeutic Applications

Research indicates that this compound has significant therapeutic potential in several areas:

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including:

PathogenActivity Level
Acinetobacter baumanniiModerate
Pseudomonas aeruginosaSignificant
Staphylococcus aureusMinimal

Neuropharmacological Effects

The compound's structure suggests potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems:

  • Dopaminergic Activity : May influence dopamine receptors, relevant for conditions like schizophrenia.
  • Serotonergic Activity : Potential effects on serotonin pathways could be beneficial in mood disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Properties :
    • Researchers tested various piperazine derivatives for their efficacy against resistant bacterial strains. The results indicated that modifications at the piperazine ring significantly affected antimicrobial potency.
  • Neuropharmacology Research :
    • A study focusing on piperazine derivatives highlighted their role as serotonin receptor modulators, suggesting that similar compounds could possess antidepressant-like effects.
  • Mechanistic Insights :
    • Research published in a peer-reviewed journal discussed how structural variations in piperazine compounds impact their binding affinity and biological activity, emphasizing the importance of functional groups like chloro and methoxy in enhancing therapeutic profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and key physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine logP Key Features
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one (Target) C₁₀H₁₉ClN₂O₂ 234.72 2-Methoxyethyl ~2.5* Polar substituent; moderate lipophilicity
2-Chloro-1-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-1-one (8b) C₁₃H₁₆ClN₂O₂ 272.73 4-Hydroxyphenyl ~3.0 Hydrogen-bond donor; potential tyrosinase inhibition
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 237.71 Phenyl ~3.5 High lipophilicity; crystallographically characterized
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one C₂₀H₂₂ClFN₂O₂ 376.86 2-Fluorophenyl + phenoxy 4.86 Dual substituents; high logP and steric bulk
2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone C₁₃H₁₇ClN₂O₂ 268.74 4-Methoxyphenyl ~3.2 Electron-rich aryl group; enhanced conjugation
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone hydrochloride C₉H₁₇ClN₂O·HCl 249.16 Isopropyl ~2.8 Hydrochloride salt; improved solubility

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity (logP): The target compound’s 2-methoxyethyl group reduces logP (~2.5) compared to phenyl (~3.5) or fluorophenyl (~4.86) analogs, favoring better aqueous solubility .
  • Substituent Effects:
    • Aryl groups (e.g., phenyl, fluorophenyl) increase lipophilicity and may enhance membrane permeability but reduce solubility .
    • Hydroxyphenyl (8b) introduces hydrogen-bonding capacity, relevant for enzyme inhibition .
    • Methoxyethyl in the target compound balances polarity and synthetic accessibility .

Preparation Methods

Starting Materials and Reagents

Reaction Procedure

  • Dissolve the substituted piperazine (1 equivalent) and triethylamine (2 equivalents) in dry dichloromethane.
  • Cool the solution to 0–4°C using an ice bath.
  • Add chloroacetyl chloride (1.3 equivalents) dropwise slowly to the cooled mixture.
  • Stir the reaction mixture at 0–4°C for approximately 2 hours.
  • After completion, remove volatiles under reduced pressure.
  • Purify the crude product by silica gel column chromatography to isolate the pure this compound.

Reaction Conditions and Yield

Parameter Details
Temperature 0–4°C
Reaction time 2 hours
Solvent Dry dichloromethane
Base Triethylamine (2 equiv.)
Acylating agent Chloroacetyl chloride (1.3 equiv.)
Purification Silica gel column chromatography
Reported Yield ~90%

This procedure is adapted from a closely related synthesis of chloroacetamide derivatives with similar piperazine substrates, as reported by Grabrijan et al. in the European Journal of Medicinal Chemistry (2022).

Mechanistic Insights and Notes

  • The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the chloroacetyl chloride.
  • Triethylamine scavenges the HCl formed, preventing protonation of the amine and side reactions.
  • Low temperature (0–4°C) is critical to control the rate of reaction and minimize side reactions such as over-acylation or decomposition.
  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Purification by silica gel chromatography ensures removal of unreacted starting materials, triethylamine hydrochloride, and side products.

Alternative Synthetic Routes and Related Procedures

While the above method is the most straightforward and commonly used, related literature shows other synthetic approaches involving:

  • Use of tert-butyl carbamate protected piperazine derivatives followed by deprotection and acylation steps.
  • Multi-step synthesis involving alkylation of piperazine with methoxyethyl intermediates prior to acylation.
  • Use of mesylate or tosylate intermediates for introducing the 2-methoxyethyl group before chloroacetylation.

However, these are more complex and less direct compared to the one-step acylation with chloroacetyl chloride.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Dissolution 4-(2-methoxyethyl)piperazine + Et3N in CH2Cl2 Reaction mixture at 0–4°C
2. Acylation Add chloroacetyl chloride dropwise Formation of chloroacetamide
3. Stirring 2 hours at 0–4°C Completion of reaction
4. Work-up Remove solvent under reduced pressure Crude product
5. Purification Silica gel chromatography Pure this compound
6. Yield Approximately 90% High purity product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one

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